molecular formula C19H22N2O2 B4903378 1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Cat. No.: B4903378
M. Wt: 310.4 g/mol
InChI Key: PFCZFRHUAPOFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 1012951-31-3) is a complex organic molecule of significant interest in chemical and pharmaceutical research . It features a bifunctional structure that combines a methylated benzodiazole core, which confers specific electronic properties, with a propanol chain substituted by an ethylphenoxy ether group . This arrangement provides moderate polarity and solubility, making the compound a valuable synthetic intermediate . Its molecular architecture, which includes simultaneous hydrogen bond donor and acceptor sites, promotes the formation of well-defined molecular networks, a characteristic that is valuable for applications in crystallography and the development of functional materials . Available with a guaranteed purity of 90% or higher, this product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-15-8-10-17(11-9-15)23-13-16(22)12-21-14(2)20-18-6-4-5-7-19(18)21/h4-11,16,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCZFRHUAPOFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with a suitable alkyl halide to introduce the 2-methyl group.

    Etherification: The phenol group is etherified with 4-ethylphenol using a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF).

    Final Coupling: The final step involves coupling the benzodiazole derivative with the etherified phenol derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzodiazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole or phenoxy derivatives.

Scientific Research Applications

1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its benzodiazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi)

  • Key differences: Substituents: Tetrabrominated benzodiazole vs. non-halogenated benzodiazole in the target compound. Position of hydroxyl group: Propan-1-ol vs. propan-2-ol.
  • Activity : N1-PrOH-TBBi is a dual CK2/PIM-1 kinase inhibitor with IC₅₀ values in the low micromolar range. Bromination enhances hydrophobic interactions with kinase ATP-binding pockets .

1-Carbazol-9-yl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 301160-15-6)

  • Key differences: Carbazole substituent replaces the 4-ethylphenoxy group.

Adrenolytic Propanolamines (e.g., (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol)

  • Key differences: Indole and methoxyphenoxy substituents vs. benzodiazole and ethylphenoxy groups.
  • Activity: These compounds exhibit α1/β1-adrenoceptor antagonism, reducing blood pressure and arrhythmias . The target compound’s benzodiazole may shift selectivity toward kinase inhibition.

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Functional Groups Biological Target Solubility (Predicted) pKa (Predicted)
1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol 326.4 g/mol Benzodiazole, ethylphenoxy, propan-2-ol Kinases (CK2/PIM-1 hypothesis) Low (logP ~3.5) 11.8 (hydroxyl)
N1-PrOH-TBBi 502.9 g/mol Tetrabromo-benzodiazole, propan-1-ol CK2/PIM-1 kinases Very low (logP ~5.2) 9.5 (hydroxyl)
Adrenolytic propanolamines ~400 g/mol Indole, methoxyphenoxy, propan-2-ol α1/β1-adrenoceptors Moderate (logP ~2.8) 10.2 (amine)

Key observations :

  • Halogenation : Bromine in N1-PrOH-TBBi increases molecular weight and lipophilicity, enhancing kinase binding but reducing solubility.
  • Substituent position : Propan-2-ol derivatives (target compound) may exhibit better metabolic stability than propan-1-ol analogs due to steric hindrance of hydroxyl oxidation .
  • Benzodiazole vs. Indole: Benzodiazole’s planar structure favors kinase inhibition, while indole’s electron-rich system supports adrenoceptor binding .

Biological Activity

1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a complex organic compound notable for its diverse biological activities. With a molecular formula of C16H20N2O and a molecular weight of approximately 272.35 g/mol, this compound features a propanol backbone, an ethylphenoxy group, and a benzodiazole moiety. Its structural characteristics suggest potential applications in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antioxidant Activity : The presence of the hydroxyl group in the propanol component enhances its ability to scavenge free radicals.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential antimicrobial applications.
  • Anticancer Potential : Preliminary studies indicate that benzodiazole derivatives may inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, contributing to its protective effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
1-(5-methylbenzimidazol-2-yl)ethanolC10H12N2OContains a methyl group on the benzene ring, enhancing lipophilicity.
4-(4-chlorophenoxy)-3-hydroxybutyric acidC15H15ClO3Exhibits anti-inflammatory properties; chlorine substituent alters reactivity.
2-(4-methoxyphenyl)-N,N-dimethylacetamideC12H17NO3Methoxy group increases solubility; used in analgesic formulations.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : Research published in Cancer Research demonstrated that benzodiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This suggests a potential for this compound in cancer therapy.
  • Antimicrobial Efficacy : A study reported in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of similar ethylphenoxy compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition.
  • Oxidative Stress Studies : In Free Radical Biology and Medicine, researchers found that compounds with similar structures reduced oxidative stress markers in cellular models, indicating potential neuroprotective effects.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Benzodiazole Core Formation : Condensation of o-phenylenediamine with a suitable carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions .

Substituent Introduction : Alkylation or nucleophilic substitution to attach the 4-ethylphenoxy group. For example, reacting the benzodiazole intermediate with 4-ethylphenoxyethyl bromide using K₂CO₃ as a base .

Propanol Side Chain Attachment : A nucleophilic substitution reaction with 3-chloropropanol, optimized under reflux in aprotic solvents (e.g., DMF) .
Optimization Strategies :

  • Use continuous flow reactors for scalability and reduced side reactions .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-ethylphenoxy group’s aromatic protons appear as a singlet in the δ 6.8–7.2 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₁N₂O₂: 309.16 g/mol) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves absolute configuration, critical for studying enantiomer-specific bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:

  • Dose-Response Validation : Perform parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) under standardized conditions .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for targets like fungal CYP51 (antifungal) or human topoisomerase II (anticancer) .
  • Cross-Species Testing : Compare activity in Gram-positive bacteria (e.g., S. aureus) vs. human hepatocellular carcinoma (HepG2) cells to identify selectivity .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of benzodiazole derivatives like this compound?

Methodological Answer:

  • Analog Synthesis : Modify key moieties (e.g., replace 4-ethylphenoxy with 4-chlorophenoxy) and test activity changes .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
  • In Silico Screening : Generate a library of virtual analogs and prioritize synthesis based on ADMET predictions (e.g., SwissADME) .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or mixed-solvent systems (ethanol/water) to induce slow crystallization .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature from 50°C to 4°C over 72 hours .
  • Additive Use : Introduce nucleation agents like hexane or seed crystals from similar benzodiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.